2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide
Description
The compound 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide is a heterocyclic acetamide derivative featuring a complex molecular architecture. Its structure integrates:
- Indole moiety: Substituted at the 4-position with a 2-methoxyethyl group and linked via an ether-oxygen to an acetamide backbone.
- Acetamide linker: Bridges the indolyloxy and benzoxazinone groups, enabling conformational flexibility and intermolecular interactions.
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide |
InChI |
InChI=1S/C22H23N3O5/c1-24-18-7-6-15(12-20(18)30-14-22(24)27)23-21(26)13-29-19-5-3-4-17-16(19)8-9-25(17)10-11-28-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,26) |
InChI Key |
HOMYMIJIENYLPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, the benzoxazine ring, and the acetamide linkage.
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of an o-aminophenol with formaldehyde and an amine.
Formation of the Acetamide Linkage: The final step involves the coupling of the indole and benzoxazine intermediates with an acetamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzoxazine and acetamide moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced benzoxazine and acetamide derivatives, and substituted methoxyethyl derivatives.
Scientific Research Applications
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biological pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
a. Heterocyclic Core Variations
- Benzoxazinone vs. Benzothiazinone: The target compound’s benzoxazinone (oxygen-containing) core contrasts with sulfur-containing benzothiazinones (e.g., ).
- Coumarin vs. Indole Systems: Compounds like 2k (coumarin-based ) lack the indole moiety but share acetamide-like linkers.
b. Substituent Effects
- Indole Substitution Patterns : The target compound’s 4-O-linked indole with a 2-methoxyethyl group differs from 3-substituted indoles (e.g., ). Positional substitution impacts steric bulk and electronic distribution, influencing pharmacokinetic properties like solubility and membrane permeability.
- Methyl vs. Methoxyethyl Groups: The 4-methyl group on the benzoxazinone (target) versus 4-methylbenzyl in alters lipophilicity. Methoxyethyl substituents (target) may enhance water solubility compared to purely alkyl groups.
Biological Activity
The compound 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide is a complex organic molecule with potential pharmacological properties due to its unique structure. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, pharmacodynamics, and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Indole Moiety : Known for various biological activities, including anti-cancer and anti-inflammatory effects.
- Benzoxazine Structure : Associated with neuroprotective and anti-cancer properties.
- Acetamide Functional Group : Often linked to enhanced solubility and bioavailability.
Molecular Formula
Molecular Weight
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The indole and benzoxazine rings may facilitate binding to enzymes or receptors involved in critical signaling pathways.
Potential Targets
- Enzymatic Inhibition : Similar compounds have shown inhibition of phospholipase A2, which is crucial in inflammatory responses .
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.
Anticancer Activity
Research on structurally similar indole derivatives indicates significant anticancer properties. For instance, indole-based compounds have been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Anti-inflammatory Effects
Compounds with similar benzoxazine structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various models .
Neuroprotective Properties
Given the presence of the indole moiety, this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Pharmacodynamics
The pharmacodynamics of this compound can be inferred from studies on analogous molecules. High-throughput screening has identified several indole derivatives that exhibit promising activity against various biological targets, including ion channels and enzymes involved in pain pathways .
Case Study: TRPA1 Inhibition
A recent study highlighted the role of TRPA1 (Transient Receptor Potential Ankyrin 1) channels in pain signaling. Compounds that inhibit TRPA1 have shown efficacy in reducing nociceptive behaviors in animal models. This suggests that our compound may similarly modulate pain responses through TRPA1 inhibition .
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
